molecular formula C10H11N3O B1521697 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine CAS No. 1094423-79-6

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1521697
M. Wt: 189.21 g/mol
InChI Key: ZTXKJBOGRBCZLO-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the empirical formula C10H11N3O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine consists of a 1,3,4-oxadiazole ring attached to a 4-methylbenzyl group . The molecular weight of this compound is 189.21 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on 1,3,4-oxadiazole derivatives, closely related to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, has demonstrated significant antimicrobial and antifungal properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives exhibiting good to moderate activities against various microorganisms, highlighting the potential of oxadiazole compounds in antimicrobial drug development Bektaş et al., 2007. Similarly, Kaneria et al. (2016) reported on the synthesis and antimicrobial screening of novel triazol derivatives, again underscoring the importance of this chemical structure in combating microbial infections Kaneria et al., 2016.

Synthesis and Chemical Properties

Guo et al. (2015) described a copper-catalyzed cascade annulation method to synthesize 3,5-disubstituted-1,2,4-oxadiazoles, demonstrating an efficient and green approach to creating oxadiazole derivatives. This method highlights the chemical versatility and potential for diverse applications of 1,2,4-oxadiazoles, including compounds similar to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine Guo et al., 2015.

Anticancer Activities

The study by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a structural analogue to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, revealed compounds with high DNA protective ability and significant cytotoxicity against cancer cell lines. This suggests the potential for 1,3,4-oxadiazole derivatives in cancer research and therapy Gür et al., 2020.

Novel Synthetic Methods

Ramazani and Rezaei (2010) developed an efficient synthesis method for 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the creation of fully substituted oxadiazoles. This innovation opens new pathways for the synthesis of complex molecules, including those related to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, enhancing the toolkit available for drug development and material science Ramazani & Rezaei, 2010.

Future Directions

While specific future directions for 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine are not mentioned, there is a general interest in the development of drugs based on imidazole and benzimidazole bioactive heterocycles . This suggests that similar compounds could also be of interest in future research.

properties

IUPAC Name

5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXKJBOGRBCZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

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